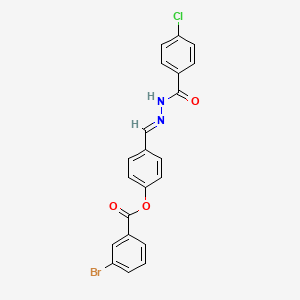
N'-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is a complex organic compound that features a carbazole moiety, a hydroxypropoxy group, and an isonicotinohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, such as 9H-carbazole-9-yl benzaldehyde.
Hydroxypropoxy Group Introduction: The carbazole derivative is then reacted with a suitable reagent to introduce the hydroxypropoxy group.
Condensation Reaction: The final step involves a condensation reaction between the hydroxypropoxy carbazole derivative and isonicotinohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The carbazole moiety may interact with biological receptors or enzymes, while the hydroxypropoxy and isonicotinohydrazide groups may contribute to its overall activity. The exact pathways and targets would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
- N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-(4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzylidene)isonicotinohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C28H24N4O3 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H24N4O3/c33-22(18-32-26-7-3-1-5-24(26)25-6-2-4-8-27(25)32)19-35-23-11-9-20(10-12-23)17-30-31-28(34)21-13-15-29-16-14-21/h1-17,22,33H,18-19H2,(H,31,34)/b30-17+ |
Clé InChI |
YPRYVYFOPSNVOI-OCSSWDANSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=NC=C5)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)C5=CC=NC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)



![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)


